Ac-Glu-Cha-Cys

Description

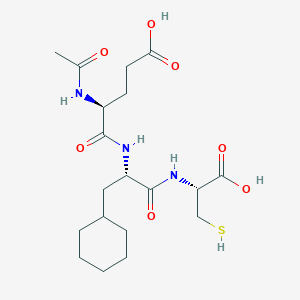

Ac-Glu-Cha-Cys is a synthetic tetrapeptide composed of acetylated glutamic acid (Glu), cyclohexylalanine (Cha), and cysteine (Cys). Its structure (Figure 1) features:

- Acetylation (Ac): Enhances metabolic stability by protecting the N-terminus from enzymatic degradation .

- Cyclohexylalanine (Cha): A non-natural hydrophobic residue that improves membrane permeability and binding affinity to hydrophobic pockets .

- Cysteine (Cys): Enables disulfide bond formation, stabilizing tertiary structures or enabling conjugation strategies.

Properties

Molecular Formula |

C19H31N3O7S |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C19H31N3O7S/c1-11(23)20-13(7-8-16(24)25)17(26)21-14(9-12-5-3-2-4-6-12)18(27)22-15(10-30)19(28)29/h12-15,30H,2-10H2,1H3,(H,20,23)(H,21,26)(H,22,27)(H,24,25)(H,28,29)/t13-,14-,15-/m0/s1 |

InChI Key |

JOZDKRPORTUAIW-KKUMJFAQSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CS)C(=O)O |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Discussion and Implications

The comparison highlights:

- Acetylation balances stability and solubility but requires optimization for specific applications.

- Cha Residue is critical for hydrophobic interactions but may limit solubility in polar environments.

- Cysteine offers functional versatility but necessitates controlled oxidative conditions for disulfide formation.

Further studies should explore conjugation strategies (e.g., PEGylation) to improve pharmacokinetics and target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.